Home > Products > Screening Compounds P105239 > Tenofovir alafenamide Impurity 3
Tenofovir alafenamide Impurity 3 -

Tenofovir alafenamide Impurity 3

Catalog Number: EVT-14194733
CAS Number:
Molecular Formula: C21H22N5O4P
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tenofovir alafenamide Impurity 3 is a chemical byproduct that arises during the synthesis of Tenofovir alafenamide, an antiretroviral medication primarily utilized in the treatment of chronic hepatitis B and HIV-1 infections. This impurity is significant in pharmaceutical development due to its potential impact on the efficacy and safety of the drug. The compound is classified as a nucleoside analog and is part of a larger family of phosphonamidate prodrugs.

Source and Classification

Tenofovir alafenamide Impurity 3 is derived from the synthesis processes involved in creating Tenofovir alafenamide. Its classification falls under organic compounds, specifically as an impurity related to nucleoside analogs. The IUPAC name for this compound is 9-[2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine, indicating its structural complexity and functional groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tenofovir alafenamide Impurity 3 involves several key steps:

  1. Starting Materials: The process typically begins with the use of chiral intermediates, such as (R)-Tenofovir phenyl ester.
  2. Mitsunobu Reaction: A crucial reaction in this synthesis is the Mitsunobu reaction, which facilitates the formation of the impurity from the starting materials by enabling the coupling of two different chemical entities.
  3. Separation and Quantification: In industrial applications, high-performance liquid chromatography (HPLC) with a chiral stationary phase is employed to separate and quantify this impurity effectively. This method ensures that the impurity levels are monitored to comply with pharmaceutical standards .
Molecular Structure Analysis

Structure and Data

The molecular structure of Tenofovir alafenamide Impurity 3 can be represented by its InChI string:

InChI 1S C21H22N5O4P c1 16 12 26 14 25 19 20 22 23 13 24 21 19 26 28 15 31 27 29 17 8 4 2 5 9 17 30 18 10 6 3 7 11 18 h2 11 13 14 16H 12 15H2 1H3 H2 22 23 24 \text{InChI 1S C21H22N5O4P c1 16 12 26 14 25 19 20 22 23 13 24 21 19 26 28 15 31 27 29 17 8 4 2 5 9 17 30 18 10 6 3 7 11 18 h2 11 13 14 16H 12 15H2 1H3 H2 22 23 24 }

This structure highlights the presence of multiple functional groups including an amine, phosphonate, and ether functionalities. The compound's stereochemistry is vital for its biological activity and interaction with target enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Tenofovir alafenamide Impurity 3 can undergo various chemical reactions:

  1. Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen to modify functional groups within the compound.
  2. Reduction: Similar to oxidation but focuses on adding electrons or hydrogen to reduce certain functionalities.
  3. Substitution Reactions: These reactions involve replacing one functional group with another, which can alter the compound's properties significantly.

Common reagents used in these reactions include sulfur oxychloride and acetonitrile .

Mechanism of Action

The mechanism of action for Tenofovir alafenamide Impurity 3 primarily revolves around its role as an impurity affecting the pharmacological profile of Tenofovir alafenamide. It may interact with molecular targets such as reverse transcriptase enzymes, potentially altering drug efficacy or safety profiles. Understanding these interactions is crucial for ensuring drug quality and therapeutic effectiveness .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Tenofovir alafenamide Impurity 3 include:

  • Molecular Weight: Approximately 421.4 g/mol
  • Solubility: Typically soluble in organic solvents like acetonitrile but less soluble in water.

Chemical properties include:

  • Stability: The compound's stability can be influenced by pH levels and temperature during storage.
  • Reactivity: It exhibits reactivity typical of phosphonates, including susceptibility to hydrolysis under certain conditions.

These properties are essential for determining the appropriate storage conditions and handling procedures in laboratory settings .

Applications

Scientific Uses

Tenofovir alafenamide Impurity 3 serves several scientific purposes:

  1. Reference Standard: It is used as a reference standard in analytical chemistry for method development and validation.
  2. Research Tool: The impurity aids researchers in studying the effects of impurities on drug formulations and pharmacokinetics.
  3. Quality Control: Monitoring this impurity during production helps ensure compliance with regulatory standards for pharmaceutical products .
Introduction to Impurity Profiling in Tenofovir Alafenamide

Significance of Impurity Identification in Antiviral Prodrugs

Tenofovir alafenamide (TAF) is a phosphonamidate prodrug of tenofovir designed to overcome the pharmacokinetic limitations of earlier analogs like tenofovir disoproxil fumarate (TDF). As a ProTide prodrug, TAF’s chemical structure incorporates labile ester and phosphoramidate bonds that are essential for intracellular activation but susceptible to hydrolytic and oxidative degradation. Impurities arising from these degradation pathways pose significant challenges:

  • They may compromise therapeutic efficacy by reducing active metabolite bioavailability.
  • Structurally complex impurities could exhibit unexpected toxicological profiles.
  • Batch-to-batch consistency is jeopardized if degradation pathways remain uncharacterized [3] [4]. Impurity profiling is thus indispensable for ensuring the quality of this antiviral prodrug, particularly given its low therapeutic dose (10–25 mg), where impurity accumulation could reach pharmacologically relevant levels.

Regulatory Frameworks Governing Pharmaceutical Impurities

The control of TAF impurities falls under ICH Q3A(R2) and Q3B(R2) guidelines, which define rigorous thresholds for identification, qualification, and reporting:

Table 1: ICH Q3B(R2) Thresholds for Degradation Products in TAF Drug Products

Maximum Daily DoseIdentification ThresholdQualification ThresholdReporting Threshold
≤ 1 g/day0.10%0.50%0.05%
> 1 g/day0.05%0.30%0.03%

For TAF tablets (typically 10–25 mg/day), degradation products exceeding 0.50% require safety qualification through toxicological studies [2] [5]. These thresholds necessitate highly sensitive analytical methods capable of detecting impurities at ≤0.05% levels. The guidelines also mandate structural elucidation of impurities present above identification thresholds (0.10% for TAF) and validation of stability-indicating methods under forced degradation conditions [3].

Role of Impurity 3 in TAF Manufacturing and Stability

Impurity 3, identified as Bis((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)diphosphonic acid (CAS 1607007-18-0), is a dimeric phosphonate degradation product specific to tenofovir-derived compounds. It arises primarily during:

  • Storage: Hydrolysis of TAF’s phosphonoamidate bond under acidic conditions.
  • Synthesis: Incomplete purification of tenofovir intermediates prior to prodrug conjugation [7]. This impurity serves as a critical quality attribute (CQA) because:
  • Its presence directly correlates with hydrolytic instability of the prodrug.
  • It is a marker for excipient compatibility issues in solid dosage forms.
  • Quantification above 0.50% triggers regulatory qualification requirements [4] [6].

Properties

Product Name

Tenofovir alafenamide Impurity 3

IUPAC Name

9-[2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine

Molecular Formula

C21H22N5O4P

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C21H22N5O4P/c1-16(12-26-14-25-19-20(22)23-13-24-21(19)26)28-15-31(27,29-17-8-4-2-5-9-17)30-18-10-6-3-7-11-18/h2-11,13-14,16H,12,15H2,1H3,(H2,22,23,24)

InChI Key

XWTDSRIRFPGRAW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.